p-nitrobenzyl mesylate
Overview
Description
4-Nitrobenzyl methanesulfonate, also known as 4-Nitrobenzyl Mesylate or PNBM, is a thiol-specific alkylating reagent for direct kinase substrate identification . It has an empirical formula of C8H9NO5S and a molecular weight of 231.23 .
Synthesis Analysis
The synthesis of 4-Nitrobenzyl methanesulfonate can be achieved through the reaction of 4-Nitrobenzyl alcohol with methanesulfonyl chloride in the presence of triethylamine . This reaction is carried out in dichloromethane at 0°C for 1 hour under an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 4-Nitrobenzyl methanesulfonate consists of a benzene ring substituted with a nitro group and a methanesulfonate group .
Chemical Reactions Analysis
4-Nitrobenzyl methanesulfonate has been used in the synthesis of benzyloxybenzaldehyde derivatives and benzofuran derivatives . It has also been used in the hydrogenation of 4-nitrobenzaldehyde to produce 4-aminobenzaldehyde .
Scientific Research Applications
Oxidation Reactions
4-Nitrobenzyl methanesulfonate is involved in various oxidation reactions. For instance, it has been used in the oxidation of o-nitrotoluene into o-nitrobenzyl alcohol, o-nitrobenzaldehyde, and o-nitrobenzoic acid. This process is influenced by factors such as methanesulfonic acid concentration and temperature (Lozar & Savall, 1995).
Synthesis of DNA Minor-Groove-Binding Agents
The compound is used in the synthesis of DNA minor-groove-binding polybenzamide agents. These agents are capable of being conjugated to additional biologically active species, highlighting its role in complex biochemical syntheses (Mai et al., 2008).
Gas-Phase Dissociation Studies
In the study of gas-phase dissociation, 4-Nitrobenzyl methanesulfonate plays a role in understanding the dissociation mechanisms of charged substrates. This has implications for theoretical chemistry and the understanding of molecular interactions (Buckley et al., 1996).
Inhibitor Synthesis
The compound is also integral in synthesizing inhibitors for various biochemical processes. For example, it has been used in the development of Na+/Ca2+ exchange inhibitors, which have significant implications in neurological research and the study of neuron injury mechanisms (Schröder et al., 1999).
Spectroscopic and Kinetic Characterisation
4-Nitrobenzyl methanesulfonate is crucial in spectroscopic and kinetic characterizations of various compounds. Its role in these studies helps in understanding the properties and behaviors of different chemical entities (Bentley et al., 1994).
Mechanism of Action
Target of Action
4-Nitrobenzyl methanesulfonate (PNBM) is a thiol-specific alkylating reagent . It primarily targets thiophosphorylated proteins within cells .
Mode of Action
PNBM interacts with its targets by alkylation . The alkyl-oxygen bonds of the methanesulfonate esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
The alkylation process by PNBM affects the function of the targeted proteins. For instance, it has been used for the identification of direct kinase substrates . The alkylation forms thiophosphate ester epitopes that can be detected by thiophosphate-ester-specific antibodies .
Pharmacokinetics
It is known that it is soluble in dmso , which suggests that it could have good bioavailability.
Result of Action
The alkylation of thiophosphorylated proteins by PNBM leads to the formation of thiophosphate ester epitopes . These epitopes can be detected by specific antibodies, allowing for the identification of the action of kinases .
Action Environment
The action of 4-Nitrobenzyl methanesulfonate can be influenced by various environmental factors. For instance, the presence of NADH can lead to the reduction of the 4-nitrobenzyl unit of TNP, leading to the decomposition of the TNP micelles and DOX release . Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Nitrobenzyl methanesulfonate is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies . This interaction involves enzymes and proteins that recognize these epitopes, leading to various biochemical reactions.
Cellular Effects
The cellular effects of 4-Nitrobenzyl methanesulfonate are largely related to its role in alkylation. It influences cell function by modifying the structure of biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Nitrobenzyl methanesulfonate involves the fission of alkyl-oxygen bonds, which allows it to react within the intracellular environment . This can lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrobenzyl methanesulfonate can change over time. This includes its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
4-Nitrobenzyl methanesulfonate is involved in various metabolic pathways, particularly those involving sulfur intermediates . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
(4-nitrophenyl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYKAFPHRTIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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